molecular formula C6H13Cl2N3 B1379613 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride CAS No. 1803605-43-7

3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride

Cat. No. B1379613
M. Wt: 198.09 g/mol
InChI Key: CUOFYXDQGOHYCQ-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2N3 . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride” can be represented by the InChI code: 1S/C6H11N3.2ClH/c7-3-1-2-6-4-8-9-5-6;;/h4-5H,1-3,7H2, (H,8,9);2*1H . This indicates that the molecule consists of a pyrazole ring attached to a propylamine group, with two hydrochloride ions for charge balance .

Scientific Research Applications

Synthesis of Heterocycles

  • Pyrazole derivatives serve as valuable building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity under mild conditions facilitates the generation of diverse cynomethylene dyes from a wide range of precursors, indicating their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Anticancer Applications

  • Pyrazoline derivatives have been investigated for their anticancer activities, with numerous synthetic strategies being employed to enhance their biological efficacy. These derivatives exhibit promising potential as anticancer agents, highlighting the importance of the pyrazole moiety in drug discovery (Ray et al., 2022).

Medicinal Chemistry

  • Pyrazoles are integral in medicinal chemistry, serving as pharmacophores in biologically active compounds. Their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, underscore their value in the development of therapeutic agents (Dar & Shamsuzzaman, 2015).

Enzyme Inhibition

  • Research on pyrazoline derivatives extends to their role as enzyme inhibitors, with specific derivatives showing selective inhibition towards certain cytochrome P450 isoforms. This selectivity is crucial for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals (Khojasteh et al., 2011).

Neurodegenerative Disorders

  • Pyrazoline-containing compounds are recognized for their therapeutic targets in treating neurodegenerative disorders. Their neuroprotective properties, including inhibition of acetylcholine esterase and monoamine oxidase, highlight their potential in managing diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022).

Synthetic and Medicinal Aspects

  • The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolines, has shown a broad range of medicinal properties such as anticancer, anti-inflammatory, and CRF1 antagonism. The scaffold's versatility in drug development highlights the potential for further exploration and utilization in medicinal chemistry (Cherukupalli et al., 2017).

Future Directions

The future directions for research on “3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride” could include further investigation into its synthesis, chemical reactivity, and potential applications in various fields. Given the wide range of reactions that pyrazole compounds can participate in, there may be many unexplored possibilities for this compound .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-4-1-2-6-3-5-8-9-6;;/h3,5H,1-2,4,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOFYXDQGOHYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride

CAS RN

1803605-43-7
Record name 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride
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